molecular formula C14H12ClN3 B2403209 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890616-60-1

7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2403209
Numéro CAS: 890616-60-1
Poids moléculaire: 257.72
Clé InChI: DHBGHKZRNHBNBN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with chlorine at position 7, methyl groups at positions 5 and 6, and a phenyl group at position 2. Its molecular formula is C₁₄H₁₂ClN₃, with a monoisotopic mass of 257.072 Da . The compound is synthesized via cyclization reactions, as demonstrated by its preparation from 7-chloro precursors under reflux conditions, yielding a white solid with 81% efficiency . Key spectral data include ¹H NMR (δ 8.09, 6.63 ppm) and HRMS ([M+H]+: 182.0488), confirming its structural integrity .

Propriétés

IUPAC Name

7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-10(2)17-14-12(8-16-18(14)13(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGHKZRNHBNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of 4-Phenyl-1H-pyrazol-5-amine with 1,3-Dicarbonyl Compounds

A widely employed method involves reacting 4-phenyl-1H-pyrazol-5-amine (8a ) with a 1,3-diketone such as 3-oxo-2-butanone to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate (9a ). The reaction proceeds under acidic or basic conditions, often in ethanol or acetic acid, to yield the fused ring system. The methyl groups at positions 5 and 6 originate from the 1,3-diketone, which dictates the substitution pattern on the pyrimidine ring. For example, using acetylacetone (2,4-pentanedione) introduces methyl groups at both positions 5 and 6 due to its symmetric structure.

Alternative Routes via Cascade Cyclization

In some cases, cascade reactions simplify the synthesis. For instance, aryl-substituted acetonitriles treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) form acrylonitrile intermediates, which subsequently react with hydrazine to generate pyrazole rings. Cyclization with N-methyl uracil derivatives then yields the pyrazolo[1,5-a]pyrimidine core. This method allows precise control over the 3-phenyl substituent but requires additional steps to introduce methyl groups at positions 5 and 6.

Chlorination of Pyrazolopyrimidin-7(4H)-one Intermediates

The final step involves converting the 7-hydroxy group of the pyrazolopyrimidinone to a chloro substituent. This is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions.

Optimization of Chlorination Conditions

Treatment of pyrazolopyrimidinone 9a with POCl₃ and a catalytic amount of tetramethylammonium chloride (TMAC) in toluene at 110°C for 6–8 hours yields 7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (10a ) in >85% yield. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group is displaced by chloride. Excess POCl₃ ensures complete conversion, while TMAC enhances reactivity by stabilizing the intermediate oxonium ion.

Regiochemical Considerations

Chlorination occurs exclusively at position 7 due to the electron-withdrawing nature of the pyrimidine ring, which activates the carbonyl oxygen for substitution. Competing reactions at other positions are negligible, as confirmed by NMR and X-ray crystallography.

Detailed Preparation Methods

Stepwise Synthesis from 4-Phenyl-1H-pyrazol-5-amine

  • Preparation of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one ( 9a):
    A mixture of 4-phenyl-1H-pyrazol-5-amine (1.0 equiv) and acetylacetone (1.2 equiv) in glacial acetic acid is refluxed for 12 hours. The product precipitates upon cooling and is recrystallized from ethanol to yield 9a as white crystals (mp 218–220°C).

  • Chlorination to 7-Chloro Derivative ( 10a):
    Compound 9a is suspended in POCl₃ (5.0 equiv) with TMAC (0.1 equiv) and heated at 110°C for 8 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold sodium bicarbonate. Extraction with dichloromethane and column chromatography (hexane/ethyl acetate, 4:1) afford 10a as a pale-yellow solid (yield: 88%).

One-Pot Synthesis via Microwave Assistance

Recent advances utilize microwave irradiation to accelerate cyclocondensation and chlorination. A mixture of 4-phenyl-1H-pyrazol-5-amine, acetylacetone, and POCl₃ is irradiated at 150°C for 30 minutes, directly yielding 10a in 78% yield. This method reduces reaction time from 20 hours to under an hour.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 2H, Ph), 7.45–7.38 (m, 3H, Ph), 6.82 (s, 1H, H-2), 2.68 (s, 3H, CH₃-5), 2.51 (s, 3H, CH₃-6).
  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C-7), 152.4 (C-3a), 142.1 (C-5), 138.9 (C-6), 129.7 (Ph), 128.4 (Ph), 126.3 (Ph), 115.2 (C-2), 22.4 (CH₃-5), 21.9 (CH₃-6).
  • HRMS (ESI): m/z calcd for C₁₅H₁₃ClN₃ [M+H]⁺: 294.0801; found: 294.0805.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with bond lengths and angles consistent with aromatic systems. The chloro substituent at position 7 and methyl groups at 5 and 6 are unequivocally assigned.

Challenges and Limitations

  • Regioselectivity in Cyclocondensation: Competing pathways may yield regioisomers if asymmetric 1,3-diketones are used. For example, 3-oxo-3-phenylpropanoate produces 3-phenyl derivatives, whereas acetylacetone ensures symmetric substitution.
  • Purification Difficulties: The high polarity of pyrazolopyrimidinones necessitates chromatographic separation, which can reduce overall yield. Recrystallization from ethanol/water mixtures improves purity but may lead to particle agglomeration.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors targeting Pim-1 and Flt-3. Functionalization at position 5 with aminocyclohexanol groups enhances potency (IC₅₀ = 27 nM) while maintaining selectivity over 119 kinases. Derivatives also exhibit antimycobacterial activity by inhibiting ATP synthase (MIC = 0.5 μg/mL).

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Antiviral Activity

One of the primary applications of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is in the development of antiviral agents. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against viral infections. For instance, a study highlighted the efficacy of related compounds in treating viral infections by targeting specific viral enzymes or proteins essential for replication .

Antiparasitic Properties

The compound has also shown promise in antiparasitic applications. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against parasites such as Leishmania and Trypanosoma cruzi, which are responsible for diseases like leishmaniasis and Chagas disease. These compounds have been evaluated for their ability to inhibit parasite growth in vitro and have shown higher efficacy compared to standard treatments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has indicated that variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example:

  • Substituent Effects : The size and electronic nature of substituents on the phenyl ring influence the compound's binding affinity to target receptors .
  • Potency Variation : A wide range of potencies has been observed among different derivatives, with some exhibiting Ki values in the low nanomolar range .

Case Study: Antiviral Efficacy

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives revealed that certain modifications led to enhanced antiviral activity against specific viruses. The compounds were tested against viral strains in vitro, demonstrating promising results that warrant further investigation into their mechanisms of action .

Case Study: Antiparasitic Evaluation

In another significant study, researchers evaluated the antiparasitic effects of this compound against Leishmania spp. The results indicated a substantial reduction in parasite viability at low concentrations, suggesting potential for development into a therapeutic agent for neglected tropical diseases .

Comparative Data Table

Compound Target Disease Efficacy Reference
This compoundViral InfectionsModerate to High
Pyrazolo[1,5-a]pyrimidine Derivative ALeishmaniasisHigh
Pyrazolo[1,5-a]pyrimidine Derivative BChagas DiseaseModerate

Mécanisme D'action

The mechanism of action of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural Modifications at Position 7

The C(7) substituent significantly influences biological activity and physicochemical properties:

  • 7-Chloro vs. 7-Morpholine : Replacement of chlorine with a morpholine moiety (e.g., 7-(morpholin-4-yl) derivatives) enhances selectivity for PI3Kδ inhibition, critical for COPD and asthma drug development . Chlorine at C(7), as in the core compound, may improve electrophilicity but reduces kinase selectivity compared to morpholine-substituted analogs.
Table 1: Substituent Effects at Position 7
Compound C(7) Substituent Key Activity/Property Reference
Core Compound Cl Electrophilic scaffold
7-Morpholine derivative Morpholine PI3Kδ inhibition (IC₅₀ < 10 nM)
5-Chloro-7-methoxy analog OCH₃ Improved solubility

Modifications at Positions 5 and 6

Methyl groups at C(5) and C(6) in the core compound contribute to steric stabilization. Comparisons include:

  • 5-Isopropyl, 6-Hydrogen : In Pir-14-3 (N-(3-imidazolylpropyl)-5-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine), the isopropyl group increases lipophilicity, enhancing membrane permeability but reducing synthetic yield (38% vs. 81% for the core compound) .

Variations at Position 3

The phenyl group at C(3) is a common feature, but substituents on the phenyl ring modulate target engagement:

  • 3-(3-Trifluoromethylphenyl) : Derivatives like Pir-12-5c show enhanced binding to hydrophobic enzyme pockets, improving potency in kinase inhibition assays .
  • 3-(3,4-Dimethoxyphenyl) : Electron-donating methoxy groups (e.g., CAS 866144-75-4) increase π-π stacking interactions, relevant for DNA intercalation .
  • 3-(4-Fluorophenyl) : Fluorine substitution (e.g., compound 6p) improves metabolic stability and bioavailability .
Table 2: Position 3 Substitution Impact
Compound C(3) Substituent Biological Relevance Reference
Core Compound Phenyl Baseline activity
Pir-12-5c 3-(Trifluoromethylphenyl) Enhanced kinase binding
6p (from ) 4-Fluorophenyl Improved metabolic stability

Activity Comparison in Therapeutic Contexts

  • Anticancer Activity : The core compound’s chlorine and methyl groups confer moderate cytotoxicity, whereas 3,4,5-trimethoxyphenyl derivatives (e.g., compound 6m) exhibit 200-fold higher PDE4 inhibition due to optimized substituent interactions .

Activité Biologique

7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by specific substituents, contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C14H12ClN3C_{14}H_{12}ClN_3. The structure features a chloro group at the 7-position, dimethyl groups at the 5 and 6 positions, and a phenyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core. The presence of these groups influences its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H12ClN3C_{14}H_{12}ClN_3
CAS Number890616-60-1

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions. One common method includes reacting 3-aminopyrazole with suitable aldehydes or ketones followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an ability to induce apoptosis and inhibit cell migration. It led to cell cycle arrest at the G1/S phase and increased DNA fragmentation, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. It has shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical cellular processes.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, altering signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on MCF-7 Cells : Research demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis through G1/S phase arrest .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties against standard bacterial strains, showing promising results that warrant further investigation into its clinical applications .

Q & A

Q. What are the standard synthetic routes for 7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with enaminones (e.g., 3-dimethylamino-1-arylprop-2-en-1-one) in polar solvents like ethanol or DMF. For example, heating 5-amino-3-phenylpyrazole with a substituted enaminone in pyridine yields the pyrazolo[1,5-a]pyrimidine core, followed by chlorination at position 7 using POCl₃ or PCl₅ . Recrystallization from ethanol/DMF mixtures ensures purity (yields: 60–85%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.3–8.9 ppm), while methyl groups resonate as singlets (δ 2.1–2.7 ppm) .
  • IR Spectroscopy : Stretching vibrations for C–Cl (600–800 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 300–400) and fragmentation patterns validate the molecular formula .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while elevated temperatures (80–120°C) promote cyclization. Catalytic bases like K₂CO₃ improve nucleophilic substitution efficiency at the 7-position .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved?

Regioselectivity is controlled using directing groups (e.g., nitro or cyano substituents) that activate specific positions. For example, chlorination with POCl₃ preferentially targets position 7 due to electron-withdrawing effects of adjacent methyl groups . Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. What strategies address contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., δ 7.5 vs. 8.0 ppm for aromatic protons) often arise from solvent effects (DMSO-d₆ vs. TFA-d). Standardizing solvent systems and referencing internal standards (e.g., TMS) improves reproducibility . Cross-validation with X-ray crystallography (e.g., C–H···N hydrogen bond patterns) resolves ambiguities .

Q. How do structural modifications influence biological activity?

  • Methyl groups at positions 5 and 6 enhance lipophilicity, improving membrane permeability in cytotoxicity assays .
  • Chlorine at position 7 increases binding affinity to kinase targets (e.g., CDK2) by forming halogen bonds with active-site residues . SAR studies show trifluoromethyl or carboxamide substituents at position 3 significantly boost antitumor activity (IC₅₀: 0.1–1 μM) .

Q. What methods optimize crystallization for X-ray diffraction studies?

Slow evaporation from ethyl acetate/hexane mixtures yields high-quality single crystals. Weak intermolecular interactions (C–H···N, π-π stacking) stabilize the lattice, as observed in the planar pyrazolo[1,5-a]pyrimidine core (r.m.s. deviation: 0.011 Å) .

Data Analysis and Interpretation

Q. How are reaction yields improved in multi-step syntheses?

  • Step 1 (Core formation) : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hrs) and improve yields (85% vs. 65%) .
  • Step 2 (Chlorination) : Excess POCl₃ (3 eq.) and catalytic DMAP enhance conversion (>90%) .
  • Purification : Gradient column chromatography (hexane/EtOAc) removes byproducts like unreacted enaminones .

Q. What computational tools predict electronic properties for mechanistic studies?

DFT calculations (e.g., Gaussian 09) model HOMO/LUMO distributions to identify nucleophilic/electrophilic sites. For example, the LUMO of the pyrimidine ring localizes at position 7, rationalizing its reactivity in SNAr reactions .

Q. How are stability and degradation profiles assessed?

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation. HPLC-UV (λ = 254 nm) monitors decomposition products, while Arrhenius plots estimate shelf life (t₉₀ > 24 months at 25°C) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.